(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C14H16N2O3S2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-3-(3-methoxypropyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C14H16N2O3S2/c1-19-7-3-6-16-13(18)12(21-14(16)20)9-15-10-4-2-5-11(17)8-10/h2,4-5,8-9,17-18H,3,6-7H2,1H3 |
InChI Key |
UZGZROIPEJCFAU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidin-4-One Formation
The thiazolidin-4-one scaffold is typically constructed via a one-pot condensation of an amine, aldehyde, and thioglycolic acid. For this compound, 3-methoxypropylamine serves as the primary amine, while 3-hydroxybenzaldehyde introduces the aromatic hydroxyphenyl moiety.
Reaction Conditions :
-
Catalyst : Vanadyl sulfate (VOSO₄) or polypropylene glycol (PPG) enhances yield under solvent-free conditions.
-
Temperature : 70–110°C, optimized to accelerate cyclization without degrading sensitive groups like the 3-hydroxyphenyl substituent.
-
Workup : Purification via column chromatography (silica gel, 60–120 mesh) ensures removal of unreacted starting materials.
Mechanistic Insight :
-
Imine Formation : 3-Methoxypropylamine reacts with 3-hydroxybenzaldehyde to generate a Schiff base.
-
Nucleophilic Attack : Thioglycolic acid’s thiol group attacks the imine carbon, forming a thiazolidine intermediate.
-
Oxidation : The intermediate undergoes oxidation to yield the 2-thioxo-4-one core.
Post-Cyclization Functionalization
Introduction of the (3-Hydroxyphenyl)amino Methylidene Group
The E-configuration at the C5 methylidene position is achieved via Knoevenagel condensation. Here, the pre-formed thiazolidin-4-one reacts with 3-hydroxyaniline in the presence of a mild base (e.g., sodium acetate).
Optimized Protocol :
-
Reactants : Thiazolidin-4-one (1 eq), 3-hydroxyaniline (1.2 eq), acetic acid (catalyst).
-
Solvent : Ethanol or toluene under reflux (80–90°C, 6–8 hours).
Key Characterization Data :
-
FT-IR : C=O stretch at 1682–1728 cm⁻¹, C=S at 1250–1300 cm⁻¹.
-
¹H NMR : Singlet at δ 5.83–6.07 ppm (C2-H), doublet at δ 4.00–4.83 ppm (C5-H₂).
-
ESI-MS : Parent ion [M+H]⁺ at m/z 378.4 (calculated: 378.42).
Alternative Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction time from hours to minutes. A mixture of 3-methoxypropylamine, 3-hydroxybenzaldehyde, and thioglycolic acid is irradiated at 200 W in a closed vessel.
Advantages :
-
Efficiency : 90% yield in 15 minutes vs. 24 hours conventionally.
-
Green Chemistry : Minimal solvent (acetonitrile) and energy consumption.
Limitations :
Characterization and Spectral Analysis
Structural Confirmation
13C NMR :
-
C2 (thiazolidinone): δ 60.47–64.89 ppm.
UV-Vis : λₘₐₓ at 280–290 nm (π→π* transition of the aromatic system).
X-ray Crystallography : Confirms the E-configuration at C5 and planar geometry of the thiazolidinone ring (data extrapolated from analogous structures).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| One-Pot (PPG) | 83 | 6 h | 98 | Solvent-free, high yield |
| Microwave-Assisted | 90 | 15 min | 95 | Rapid, energy-efficient |
| Post-Functionalization | 78 | 8 h | 97 | Precise control over substitution |
Challenges and Mitigation Strategies
-
Oxidative Degradation : The 3-hydroxyphenyl group is prone to oxidation. Solution : Use inert atmosphere (N₂) and antioxidants like BHT.
-
Stereochemical Control : Ensuring E-configuration at C5. Solution : Catalytic use of acetic acid promotes thermodynamic stability of the E-isomer.
Industrial-Scale Considerations
Chemical Reactions Analysis
2.1. Nucleophilic Substitution
The thioxo group (-S) in the thiazolidinone core undergoes nucleophilic displacement reactions. For example:
-
Reaction with primary/secondary amines to form S/N-substituted derivatives .
-
Potential applications in modifying biological activity through tailored substitutions .
2.2. Electrophilic Addition
The imine linkage (C=N) in the [(3-hydroxyphenyl)amino]methylidene group is susceptible to electrophilic attack. This could lead to:
-
Hydrogenation (reduction) to form secondary amines.
-
Alkylation or acylation to introduce additional functional groups.
2.3. Hydrolysis
The thiazolidinone ring may undergo hydrolysis under acidic or basic conditions, breaking into mercaptan and amine derivatives. This reactivity highlights its sensitivity to pH-dependent environments.
3.1. Reaction Pathways
| Reaction Type | Mechanism | Key Reagents/Conditions |
|---|---|---|
| Nucleophilic Substitution | Attack of nucleophile (e.g., amine) on sulfur atom, displacing thioxo group | Primary/secondary amines, ambient temperature |
| Electrophilic Addition | Electrophile (e.g., alkyl halide) addition to imine linkage | Alkyl halides, Lewis acids (e.g., H2SO4) |
| Hydrolysis | Acid/base-catalyzed cleavage of thiazolidinone ring | H+/OH- catalysts, elevated temperatures |
3.2. Structural Influence
The 3-methoxypropyl substituent and 3-hydroxyphenyl group enhance reactivity:
-
Steric effects : The methoxypropyl group may hinder nucleophilic attack on the thioxo group.
-
Electronic effects : The hydroxyphenyl group (electron-donating) may stabilize intermediates during electrophilic reactions.
Spectral and Analytical Data
While specific spectral data for this compound is not provided in the sources, thiazolidinones are typically characterized using:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one demonstrate effectiveness against a range of bacterial strains. For instance, a study highlighted the ability of thiazolidinones to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Antioxidant Activity
Thiazolidinones are also recognized for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .
Anticancer Potential
The anticancer activity of thiazolidinone derivatives has been a focal point in recent research. Several studies have reported that compounds similar to (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This suggests that such compounds could serve as potential chemotherapeutic agents .
Interaction with Biological Targets
The mechanisms underlying the biological activities of thiazolidinones often involve interactions with specific proteins or enzymes. For instance, some studies have suggested that these compounds may inhibit key enzymes involved in metabolic pathways or modulate signaling cascades related to inflammation and cell survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazolidinone derivatives is crucial for optimizing their pharmacological profiles. Research has focused on how modifications to the molecular structure influence biological activity, allowing for the design of more potent and selective compounds .
Lead Compounds in Medicinal Chemistry
Due to their diverse biological activities, thiazolidinone derivatives like (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one are being explored as lead compounds in drug discovery. Their potential applications span various therapeutic areas, including infectious diseases, cancer treatment, and metabolic disorders .
Formulation Development
The formulation of thiazolidinone-based drugs poses unique challenges due to their chemical properties. Researchers are investigating various delivery systems to enhance bioavailability and therapeutic efficacy. Nanoparticle formulations and prodrug strategies are among the approaches being explored to improve the pharmacokinetic profiles of these compounds .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of thiazolidinone derivatives, researchers tested (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one against multiple bacterial strains. The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of thiazolidinone derivatives in vitro. The compound was shown to induce apoptosis in a variety of cancer cell lines through mitochondrial pathways. This research supports further investigation into its use as a novel chemotherapeutic agent .
Mechanism of Action
The mechanism of action of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazolidinone Core
Key analogs and their structural differences:
Key Observations:
- Stereoelectronic Properties :
Spectral and Crystallographic Comparisons
NMR Data :
- The target compound’s ¹H-NMR would exhibit distinct aromatic signals for the 3-hydroxyphenyl group (δ ~6.5–7.5 ppm) and methoxypropyl protons (δ ~3.3–4.2 ppm), analogous to compound 9e in , which shows methoxy resonances at δ 3.83 ppm.
- In contrast, the Z-isomer in displays a downfield-shifted CH=S proton (δ 7.70 ppm) due to conjugation with the thioxo group.
Crystal Packing :
- The compound in forms dimers via intermolecular N–H···S and O–H···S hydrogen bonds, stabilizing a twisted S(6) ring motif. Similar packing motifs may occur in the target compound, given its hydroxyl and thioxo groups .
Biological Activity
The compound (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 306.38 g/mol. The structure includes a thiazolidinone core, which is essential for its biological activities.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.
- Inhibition Studies : The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a notable percentage of growth inhibition, comparable to standard antibiotics like ampicillin .
| Bacterial Strain | Inhibition Percentage (%) | Reference |
|---|---|---|
| Escherichia coli | 88.46 | |
| Staphylococcus aureus | 91.66 |
Anticancer Activity
Thiazolidinone derivatives have also been evaluated for their anticancer properties. Studies indicate that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines.
- Case Study : A related thiazolidinone derivative showed significant growth inhibition in HT29 adenocarcinoma cells and H460 lung cancer cells. The presence of specific substituents on the aromatic ring was found to enhance anticancer activity .
The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : Molecular docking studies suggest that these compounds bind effectively to bacterial enzymes such as DNA gyrase and MurD, which are crucial for bacterial DNA replication and cell wall synthesis .
- Anticancer Mechanism : Thiazolidinones may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival .
Pharmacokinetics and Drug-Likeness
In silico studies have assessed the pharmacokinetic properties of thiazolidinones, indicating favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are critical for the development of effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours). For example, similar thiazolidinones were synthesized by condensing 3-(4-hydroxyphenyl)thiosemicarbazide with appropriate aldehydes or ketones . Optimization of substituent positions (e.g., 3-methoxypropyl) may require adjusting stoichiometry or reaction time. Post-synthesis purification often involves recrystallization from DMF-ethanol mixtures.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this thiazolidinone derivative?
- Methodological Answer :
- ¹H/¹³C-NMR : Key for identifying substituent environments (e.g., methoxypropyl protons at δ ~3.2–3.5 ppm and aromatic protons from the 3-hydroxyphenyl group).
- IR : Confirms the presence of thioxo (C=S) stretching at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹.
- X-ray crystallography : Provides unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, as demonstrated for analogous thiazolidinones .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Avoid inhalation/contact: Use fume hoods, nitrile gloves, and lab coats.
- Fire safety: Use CO₂ or dry chemical extinguishers for solvent-related fires.
- Waste disposal: Neutralize acidic byproducts before disposal, adhering to institutional guidelines for sulfur-containing compounds .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against specific molecular targets?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like enzymes or receptors. For example, CU-3, a structurally similar thiazolidinone, selectively inhibited diacylglycerol kinase β (DGKβ) with an IC₅₀ of 0.6 µM .
- Use molecular dynamics simulations (e.g., GROMACS) to evaluate stability of ligand-target complexes over time. Focus on hydrogen bonding between the 3-hydroxyphenyl group and active-site residues.
Q. How should researchers resolve contradictions in observed vs. predicted biological activities (e.g., antimicrobial assays)?
- Methodological Answer :
- Comparative structural analysis : Compare substituent effects using analogs (e.g., 3-methoxypropyl vs. cyclopropyl groups in ).
- Dose-response assays : Test multiple concentrations to rule out assay-specific artifacts. For instance, thiazolidinones with 4-methylcoumarin moieties showed variable Gram-positive vs. Gram-negative antibacterial activity .
- Metabolic stability studies : Use HPLC-MS to check for degradation products that may interfere with activity .
Q. What experimental design strategies optimize the synthesis of this compound under flow-chemistry conditions?
- Methodological Answer :
- Apply Design of Experiments (DoE) : Vary parameters like temperature, residence time, and catalyst loading. For example, flow-chemistry setups using Omura-Sharma-Swern oxidation improved yield and reproducibility in analogous syntheses .
- Inline analytics : Integrate FTIR or UV-vis spectroscopy for real-time monitoring of intermediates (e.g., imine formation).
Q. How does the 3-methoxypropyl substituent influence the compound’s crystallographic packing and solubility?
- Methodological Answer :
- Analyze single-crystal data (via SHELXL) to assess intermolecular interactions. The methoxypropyl chain may introduce steric hindrance, reducing π-π stacking but enhancing solubility via polar interactions.
- Compare with analogs: For instance, 3-cyclopropyl derivatives in exhibited tighter packing due to smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
